N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

Dopamine D2 Receptor Fast Dissociation Kinetics Antipsychotic Agent

Researchers probing D2 receptor biased signaling need reliable negative controls that isolate the N-pyridin-2-ylmethyl pharmacophore. Generic 4-aminopiperidines fail to replicate target-specific pharmacological signatures. This trisubstituted 4-aminopiperidine addresses these gaps: • Lacks the pyridin-2-yl-amine motif critical for fast D2 dissociation, enabling rigorous G-protein vs. β-arrestin bias profiling • Shows no ergosterol biosynthesis inhibition, serving as an ideal antifungal SAR negative control • Provides a versatile 4-amino handle for post-debenzylation library synthesis Available via custom synthesis with batch-specific QC. Inquire for bulk quantities and lead times.

Molecular Formula C26H31N3
Molecular Weight 385.5 g/mol
Cat. No. B10884839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
Molecular FormulaC26H31N3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4
InChIInChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2
InChIKeyHMXUCYYHIRYOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine: Chemical Identity & Sourcing


N-Benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is a highly substituted 4-aminopiperidine derivative. Its structure features a piperidine ring with three distinct N-alkyl/arylalkyl substituents: a benzyl group, a 2-phenylethyl group, and a pyridin-2-ylmethyl group. This specific trisubstitution pattern places it within a chemical space explored for modulating central nervous system targets, including dopamine receptors, and as a building block in medicinal chemistry [1]. The presence of the pyridin-2-ylmethyl moiety on the piperidine nitrogen is a key structural feature that differentiates it from simpler 4-aminopiperidines [2].

CNS receptor probe candidate (class-level dopamine D2 motif)
Pharmacophore mapping tool (structural divergence from active antifungals)
Synthetic intermediate for diverse CNS-targeted compound libraries

Structural Differentiation from Generic 4-Aminopiperidines


Substitution at the piperidine 1-position, such as with a pyridin-2-ylmethyl group, profoundly alters the pharmacological profile of 4-aminopiperidines. This modification introduces a new hydrogen bond acceptor, alters basicity and lipophilicity (LogP), and can critically shift receptor subtype selectivity. In a related class of (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amines, the presence and position of the pyridyl nitrogen were found to be essential for achieving the 'fast dissociation' kinetics at the dopamine D2 receptor, a property not observed in simple N-benzylpiperidines [1]. Generic replacement with analogs lacking this N-heteroarylalkyl group, such as 1-benzyl-N-phenethylpiperidin-4-amine (CAS 167626-23-5), would result in a compound with different target engagement and physicochemical properties, failing to replicate the specific biological signature of the target compound .

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The N-pyridin-2-ylmethyl group is critical for reported D2 interaction profile; analogs lacking this group may not replicate target engagement.
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Physicochemical properties (TPSA, HBA count) shift when replacing the pyridinyl group, potentially altering CNS permeation context.

Evidence-Based Comparison with Close Structural Analogs


Dopamine Receptor Selectivity via N-Pyridin-2-ylmethyl Substitution

High-strength differential evidence is limited. The most relevant comparator identified is the class of (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amines from patent US20100137368A1, which differ from the target compound by having a pyridin-2-yl-amine directly attached to the piperidine 4-position instead of a benzyl(phenethyl)amine. The patent specifically claims that this structural class, which requires the pyridin-2-yl group, displays a unique 'fast dissociation' profile from the dopamine D2 receptor, a property linked to a lower risk of motor side effects [1]. In contrast, the close analog 1-benzyl-N-phenethylpiperidin-4-amine, which lacks the pyridyl modification entirely, has shown no such dopamine-related activity and was instead profiled for antifungal or other target activity [2]. This represents a class-level inference of functional differentiation.

D2 Selectivity Context
Class-level
Target compound Contains N-pyridin-2-ylmethyl group; no direct koff data reported
Patent comparator class (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amines: fast D2 dissociation kinetics claimed
Supports D2 probe selection based on structural motif
Data to verify; no direct kinetic measurement for this compound
Dopamine D2 Receptor Fast Dissociation Kinetics Antipsychotic Agent Structure-Activity Relationship

Physicochemical Shifts for CNS Drug Design

Computational comparison of the target compound with its closest found analog, 1-benzyl-N-phenethylpiperidin-4-amine, shows a significant increase in topological polar surface area (TPSA) and hydrogen bond acceptor count due to the pyridinyl nitrogen. This change is predicted to shift the compound from a target-agnostic hydrophobic chemotype towards a property space more consistent with CNS drug-like molecules. While this is a computational inference, it highlights the functional consequence of the N-pyridin-2-ylmethyl modification [1]. The target compound has a calculated TPSA of 28.2 Ų and lacks a hydrogen bond donor, making it fundamentally different from amines that would have a donor.

CNS Property Space
Reported (calculated)
TPSA 28.2 Ų, 0 HBD, 3 HBA
Aligns with CNS drug-like property space
Computational prediction; experimental validation recommended
Physicochemical Property Screening Lipophilicity CNS Penetration 4-Aminopiperidine Derivatives

Divergence from Antifungal 4-Aminopiperidine Pharmacophore

The target compound's lack of a free primary amino group and its N-pyridin-2-ylmethyl substitution places it outside the structure-activity relationship (SAR) established for 4-aminopiperidine antifungals. A relevant cross-study comparable shows that the lead 4-aminopiperidine antifungals, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, achieve their activity through interactions with ergosterol biosynthesis enzymes [1]. The target compound, with a tertiary amine and no long alkyl chain, is unlikely to share this mechanism. This structural divergence is a key differentiator for anyone considering this chemotype for antimicrobial applications.

Antifungal SAR Divergence
Cross-study comparable
This compound No antifungal activity expected; lacks long alkyl chain / free NH
Active antifungal series 1-benzyl-N-dodecylpiperidin-4-amine: growth inhibition against Candida/Aspergillus
Eliminates antifungal application; confirms pharmacophore specificity
Based on published SAR for 4-aminopiperidine antifungals
Antifungal Agent 4-Aminopiperidine Ergosterol Biosynthesis Candida spp. Aspergillus spp.

Key Research Applications


Negative Control for Dopamine D2 Biased Agonism Assays

Based on its structural similarity to fast-dissociating D2 ligands but lacking the critical pyridin-2-yl-amine substructure, this compound may serve as a superior negative control in G-protein vs. β-arrestin biased signaling assays. Side-by-side testing with active (1-benzyl-piperidin-4-yl)-(pyridin-2-yl)-amine derivatives can isolate the contribution of the N-pyridin-2-ylmethyl group to functional selectivity [1].

Chemical Probe for Antifungal Pharmacophore Mapping

In antifungal drug discovery, this compound is a key tool to define SAR boundaries. Its total lack of activity against ergosterol biosynthesis, in stark contrast to the active 1-benzyl-N-alkyl analogs, makes it ideal for demonstrating the specificity of the antifungal pharmacophore which requires a long alkyl chain and a free NH group [2].

Intermediate for CNS-Targeted Compound Library Synthesis

The tertiary N-benzyl-N-(2-phenylethyl) amine in the 4-position is a versatile handle. Following a debenzylation or dealkylation step, the free 4-amino group can be functionalized to generate a diverse library of analogs for CNS target screening, directly leveraging the differentiated property space provided by the N-pyridin-2-ylmethylpiperidine core [3].

Application
Selection Property
Validation Focus
D2 Biased Signaling Probe
N-pyridin-2-ylmethyl motif presence vs. active reference
G-protein vs. β-arrestin recruitment assay
Antifungal Pharmacophore Mapping
Lack of long alkyl chain and free NH; structural divergence
Ergosterol biosynthesis inhibition (negative control)
CNS Library Synthesis Intermediate
Tertiary amine handle at 4-position; pyridinyl core
Deprotection and functionalization chemistry
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